molecular formula C6H4BrF B1466187 2-Bromofluorobenzene-D4 CAS No. 50592-35-3

2-Bromofluorobenzene-D4

Cat. No. B1466187
CAS RN: 50592-35-3
M. Wt: 179.02 g/mol
InChI Key: IPWBFGUBXWMIPR-RHQRLBAQSA-N
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Description

2-Bromofluorobenzene-D4 is a stable isotope reagent . It is not a hazardous compound . The molecular formula is C6BrD4F .


Synthesis Analysis

The synthesis of this compound is of great interest in the field of organic chemistry . One common method for synthesizing this compound is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The presence of these halogen atoms imparts distinct properties to the compound .


Chemical Reactions Analysis

Due to the presence of both bromine and fluorine atoms, this compound displays unique chemical behavior . The bromine atom is highly reactive and can undergo substitution reactions, where it is replaced by other functional groups . The fluorine atom in this compound enhances its reactivity by increasing the electron density on the benzene ring .


Physical And Chemical Properties Analysis

This compound is a colorless liquid at room temperature . It has a boiling point of approximately 155 degrees Celsius and a melting point of around -20 degrees Celsius . The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone .

Scientific Research Applications

Photodissociation Dynamics

  • Ultraviolet Photodissociation : The photodissociation dynamics of o-bromofluorobenzene, a compound structurally similar to 2-Bromofluorobenzene-D4, have been studied in the 234-267 nm range. Using the DC-slice velocity map imaging technique, researchers found that Br(2P3/2) atoms dominate the Br photofragments. This study contributes to understanding the quantum yield of spin-orbit excited Br(2P1/2) atoms, indicating weak spin-orbit couplings in o-bromofluorobenzene's low-lying electronic states (Chen et al., 2017).
  • Photodissociation Dynamics at 240 nm : Another study on m-bromofluorobenzene, also similar to this compound, explored its photodissociation dynamics at around 240 nm. The study highlighted two dissociation pathways via low-lying 1ππ* excited states, crucial for the production of ground state Br(2P3/2) atoms, and provided insights into the spin-orbit excited Br(2P1/2) atoms production (Chen et al., 2018).

Thermal Degradation and Dioxin Formation

  • Oxidative Thermal Degradation : The thermal degradation of 2-bromophenol was investigated under oxidative conditions, revealing the formation of various byproducts, including dibenzo-p-dioxin (DD) and dibromophenols. This study is relevant to understanding the behavior of brominated compounds like this compound under high-temperature conditions (Evans & Dellinger, 2005).

Synthesis of Derivatives

  • 1,2-Dibromobenzenes Synthesis : 1,2-Dibromobenzenes, closely related to this compound, serve as valuable precursors in various organic transformations. A study reported efficient methods for synthesizing derivatives of 1,2-Dibromobenzenes, highlighting their utility in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Mechanism of Action

Target of Action

2-Bromofluorobenzene-D4 is a versatile compound that has shown great potential in various applications within the pharmaceutical industry . It is often used as a ligand of asymmetric catalysts to participate in organic synthesis reactions . The primary targets of this compound are the organic molecules that it interacts with during these synthesis reactions .

Mode of Action

The mode of action of this compound involves its ability to undergo various substitution reactions . For instance, it can readily undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . This property allows chemists to introduce a wide range of functional groups onto the benzene ring, expanding the possibilities for further synthetic manipulations .

Biochemical Pathways

The unique combination of bromine and fluorine atoms in this compound enables selective cross-coupling reactions with a variety of organic substrates . This leads to the synthesis of complex molecules that were previously challenging to access . The affected biochemical pathways would depend on the specific organic substrates and the resulting synthesized compounds .

Pharmacokinetics

This can make them more potent and longer-lasting in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic molecules it interacts with and the resulting synthesized compounds . By incorporating fluorine atoms into drug molecules using this compound, researchers can potentially improve their therapeutic efficacy and reduce the risk of adverse effects .

Future Directions

2-Bromofluorobenzene-D4 is a versatile building block that finds applications in various industries . It serves as a key intermediate in the production of several drugs, including antiviral agents and anti-inflammatory drugs . The presence of both bromine and fluorine atoms in the molecule imparts unique properties to the synthesized drugs, such as increased stability and enhanced bioavailability .

properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBFGUBXWMIPR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromofluorobenzene-D4
Reactant of Route 2
2-Bromofluorobenzene-D4
Reactant of Route 3
2-Bromofluorobenzene-D4
Reactant of Route 4
2-Bromofluorobenzene-D4
Reactant of Route 5
2-Bromofluorobenzene-D4
Reactant of Route 6
2-Bromofluorobenzene-D4

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